Cas no 2228188-95-0 (1-(4,5-difluoro-2-nitrophenyl)propan-2-one)

1-(4,5-Difluoro-2-nitrophenyl)propan-2-one is a fluorinated aromatic ketone derivative characterized by its nitro and difluoro substituents on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing groups, which enhance reactivity in nucleophilic substitution and condensation reactions. The presence of fluorine atoms improves metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural features also facilitate further functionalization, enabling the synthesis of complex heterocycles or bioactive molecules. The compound exhibits high purity and consistent performance, ensuring reliability in experimental and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture.
1-(4,5-difluoro-2-nitrophenyl)propan-2-one structure
2228188-95-0 structure
Product name:1-(4,5-difluoro-2-nitrophenyl)propan-2-one
CAS No:2228188-95-0
MF:C9H7F2NO3
Molecular Weight:215.153589487076
CID:5807647
PubChem ID:165795848

1-(4,5-difluoro-2-nitrophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

    • 1-(4,5-difluoro-2-nitrophenyl)propan-2-one
    • EN300-1820673
    • 2228188-95-0
    • インチ: 1S/C9H7F2NO3/c1-5(13)2-6-3-7(10)8(11)4-9(6)12(14)15/h3-4H,2H2,1H3
    • InChIKey: GWBWXWKZKPKNMC-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1)CC(C)=O)[N+](=O)[O-])F

計算された属性

  • 精确分子量: 215.03939941g/mol
  • 同位素质量: 215.03939941g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 267
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 62.9Ų

1-(4,5-difluoro-2-nitrophenyl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1820673-1.0g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
1g
$928.0 2023-06-01
Enamine
EN300-1820673-0.05g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
0.05g
$780.0 2023-09-19
Enamine
EN300-1820673-1g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
1g
$928.0 2023-09-19
Enamine
EN300-1820673-5.0g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
5g
$2692.0 2023-06-01
Enamine
EN300-1820673-2.5g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
2.5g
$1819.0 2023-09-19
Enamine
EN300-1820673-10g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
10g
$3992.0 2023-09-19
Enamine
EN300-1820673-0.1g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
0.1g
$817.0 2023-09-19
Enamine
EN300-1820673-0.5g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
0.5g
$891.0 2023-09-19
Enamine
EN300-1820673-10.0g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
10g
$3992.0 2023-06-01
Enamine
EN300-1820673-0.25g
1-(4,5-difluoro-2-nitrophenyl)propan-2-one
2228188-95-0
0.25g
$855.0 2023-09-19

1-(4,5-difluoro-2-nitrophenyl)propan-2-one 関連文献

1-(4,5-difluoro-2-nitrophenyl)propan-2-oneに関する追加情報

Introduction to 1-(4,5-difluoro-2-nitrophenyl)propan-2-one (CAS No: 2228188-95-0)

1-(4,5-difluoro-2-nitrophenyl)propan-2-one (CAS No: 2228188-95-0) is a fluorinated nitroaromatic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, exhibits a range of pharmacological properties that make it a promising candidate for further investigation in therapeutic applications.

The molecular structure of 1-(4,5-difluoro-2-nitrophenyl)propan-2-one consists of a benzene ring substituted with both fluoro and nitro groups, coupled with a propanone moiety at the para position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the nitro group introduces electrophilic reactivity, making it a versatile scaffold for designing novel bioactive molecules.

In recent years, there has been a growing interest in fluorinated nitroaromatic compounds due to their potential as pharmacophores in drug development. These compounds have shown promise in various therapeutic areas, including oncology, anti-inflammatory diseases, and infectious diseases. The specific combination of substituents in 1-(4,5-difluoro-2-nitrophenyl)propan-2-one positions it as a valuable building block for synthesizing derivatives with enhanced efficacy and selectivity.

One of the most compelling aspects of 1-(4,5-difluoro-2-nitrophenyl)propan-2-one is its ability to modulate biological pathways through precise interactions with target proteins and enzymes. The electron-withdrawing nature of the nitro group and the electron-donating effect of the fluorine atoms create a delicate balance that can be exploited to fine-tune pharmacological activity. This balance has been leveraged in the design of kinase inhibitors, which are crucial for treating cancers and inflammatory disorders.

Recent studies have highlighted the role of fluorinated nitroaromatic compounds in developing next-generation antiviral agents. The structural features of 1-(4,5-difluoro-2-nitrophenyl)propan-2-one have been found to mimic natural substrates or intermediates in viral replication cycles, allowing for targeted inhibition. For instance, researchers have demonstrated its potential in inhibiting protease enzymes associated with viral replication, showcasing its utility as a lead compound for antiviral drug development.

The synthesis of 1-(4,5-difluoro-2-nitrophenyl)propan-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also provide opportunities for structural diversification through derivatization.

In addition to its pharmacological potential, 1-(4,5-difluoro-2-nitrophenyl)propan-2-one has been investigated for its role in chemical biology research. Its unique reactivity allows it to serve as a probe for studying enzyme mechanisms and metabolic pathways. By incorporating this compound into biological systems, researchers can gain insights into how specific enzymes function and how they can be modulated for therapeutic benefit.

The future prospects of 1-(4,5-difluoro-2-nitrophenyl)propan-2-one are promising, with ongoing research focusing on expanding its applications in drug discovery and chemical biology. Collaborative efforts between medicinal chemists and biologists are expected to yield novel derivatives with improved pharmacokinetic profiles and therapeutic efficacy. As our understanding of molecular interactions continues to evolve, compounds like 1-(4,5-difluoro-2-nitrophenyl)propan-2-one will undoubtedly play a pivotal role in shaping the future of medicine.

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